Cas no 55934-01-5 (2,4,5-Trichloropyridine)

2,4,5-Trichloropyridine is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₃N. This compound is characterized by its three chlorine substituents at the 2, 4, and 5 positions of the pyridine ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the chlorine atoms make it particularly useful in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling is required due to its potential toxicity and reactivity.
2,4,5-Trichloropyridine structure
2,4,5-Trichloropyridine structure
Product Name:2,4,5-Trichloropyridine
CAS No:55934-01-5
MF:C5H2Cl3N
MW:182.435078144073
MDL:MFCD09028037
CID:1031913
PubChem ID:21829168
Update Time:2025-10-28

2,4,5-Trichloropyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-Trichloropyridine
    • 2,3-DIHYDRO-1H-INDEN-5-YL 4-PIPERIDINYL ETHERHYDROCHLORIDE
    • 2,4,5-trichloro-pyridine
    • 2,4,5-Trichlorpyridin
    • Pyridine, 2,4,5-trichloro-
    • PubChem22309
    • ZJKMPIAMSJCNFI-UHFFFAOYSA-N
    • RP03281
    • AK124382
    • SY027637
    • ST24021478
    • Y9467
    • SB52255
    • AMY12444
    • EN300-195010
    • 55934-01-5
    • CS-W021494
    • DTXSID30618576
    • SCHEMBL727359
    • AC-16688
    • AKOS006291317
    • P10662
    • A854693
    • MFCD09028037
    • DB-082855
    • DS-4579
    • J-507051
    • DTXCID10569330
    • MDL: MFCD09028037
    • Inchi: 1S/C5H2Cl3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
    • InChI Key: ZJKMPIAMSJCNFI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=C1Cl)Cl

Computed Properties

  • Exact Mass: 180.92500
  • Monoisotopic Mass: 180.925282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.539±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 8-9 ºC
  • Boiling Point: 219.1±35.0 ºC (760 Torr),
  • Flash Point: 107.1±11.5 ºC,
  • Solubility: Very slightly soluble (0.49 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 3.04180

2,4,5-Trichloropyridine Security Information

2,4,5-Trichloropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,4,5-Trichloropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:55934-01-5)2,4,5-Trichloropyridine
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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Additional information on 2,4,5-Trichloropyridine

Professional Introduction to 2,4,5-Trichloropyridine (CAS No. 55934-01-5)

2,4,5-Trichloropyridine, a compound with the chemical formula C₅H₂Cl₃N, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This heterocyclic compound features a pyridine ring substituted with three chlorine atoms at the 2nd, 4th, and 5th positions. Its unique structural properties make it a valuable building block for various chemical applications, particularly in the synthesis of agrochemicals and pharmaceuticals.

The CAS number 55934-01-5 uniquely identifies this compound in scientific literature and databases, ensuring precise classification and reference. The presence of three chlorine atoms in the pyridine ring imparts distinct reactivity, making it a versatile precursor for further functionalization. This reactivity is harnessed in multiple synthetic pathways to produce more complex molecules essential for modern medicine and crop protection.

In recent years, 2,4,5-Trichloropyridine has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers have explored its utility in developing novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The chlorine substituents enhance the compound's ability to participate in nucleophilic substitution reactions, facilitating the introduction of additional functional groups that are critical for drug design.

The agrochemical sector also benefits significantly from 2,4,5-Trichloropyridine. It serves as a key intermediate in the production of herbicides and fungicides that contribute to efficient crop management. The structural motif of this compound allows for modifications that improve its efficacy against pests and diseases while maintaining environmental safety profiles. Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 2,4,5-Trichloropyridine, aiming to minimize waste and reduce environmental impact.

From a chemical perspective, the reactivity of 2,4,5-Trichloropyridine is influenced by the electronic distribution across the pyridine ring and the electron-withdrawing nature of the chlorine atoms. This makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many pharmaceuticals. The compound's ability to undergo these transformations under mild conditions has made it a preferred choice for synthetic chemists seeking efficient methodologies.

Recent studies have highlighted the role of 2,4,5-Trichloropyridine in material science applications beyond traditional pharmaceuticals. Its incorporation into polymer matrices has shown promise in developing conductive materials and sensors due to its electron-deficient system. These materials exhibit unique electronic properties that are advantageous for applications in flexible electronics and energy storage devices. The versatility of this compound underscores its importance not only as a chemical intermediate but also as a functional building block in emerging technologies.

The synthesis of 2,4,5-Trichloropyridine typically involves chlorination reactions on pyridine or its derivatives. Advances in catalytic systems have enabled more selective chlorination processes, reducing byproduct formation and improving overall yields. These innovations align with global efforts to enhance chemical sustainability by minimizing hazardous waste and optimizing reaction conditions.

In conclusion,2,4,5-Trichloropyridine (CAS No. 55934-01-5) remains a cornerstone compound in organic synthesis with far-reaching implications across multiple industries. Its role as a precursor for pharmaceuticals and agrochemicals continues to evolve with advancements in synthetic chemistry and material science. As research progresses,the applications of this versatile compound are expected to expand,further solidifying its importance in modern science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55934-01-5)2,4,5-Trichloropyridine
A854693
Purity:99%/99%
Quantity:25g/100g
Price ($):160.0/567.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:55934-01-5)2,4,5-Trichloropyridine
sfd16169
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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